
tert-Butyl (4R)-4-((((1R)-2-((1-benzylpiperidin-4-yl)amino)-1-(((cyclohexylmethyl)thio)methyl)-2-oxoethyl)amino)carbonyl)-1,3-thiazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4R)-4-((((1R)-2-((1-benzylpiperidin-4-yl)amino)-1-(((cyclohexylmethyl)thio)methyl)-2-oxoethyl)amino)carbonyl)-1,3-thiazolidine-3-carboxylate is a complex organic compound that features a thiazolidine ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R)-4-((((1R)-2-((1-benzylpiperidin-4-yl)amino)-1-(((cyclohexylmethyl)thio)methyl)-2-oxoethyl)amino)carbonyl)-1,3-thiazolidine-3-carboxylate typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of cysteine or its derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often involving benzylamine derivatives.
Attachment of Functional Groups: The various functional groups, including the tert-butyl ester, are introduced through esterification, amidation, and thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R)-4-((((1R)-2-((1-benzylpiperidin-4-yl)amino)-1-(((cyclohexylmethyl)thio)methyl)-2-oxoethyl)amino)carbonyl)-1,3-thiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4R)-4-((((1R)-2-((1-benzylpiperidin-4-yl)amino)-1-(((cyclohexylmethyl)thio)methyl)-2-oxoethyl)amino)carbonyl)-1,3-thiazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (4R)-4-((((1R)-2-((1-benzylpiperidin-4-yl)amino)-1-(((cyclohexylmethyl)thio)methyl)-2-oxoethyl)amino)carbonyl)-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4R)-4-((((1R)-2-((1-benzylpiperidin-4-yl)amino)-1-(((cyclohexylmethyl)thio)methyl)-2-oxoethyl)amino)carbonyl)-1,3-thiazolidine-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications.
Properties
CAS No. |
253306-39-7 |
|---|---|
Molecular Formula |
C31H48N4O4S2 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
tert-butyl (4R)-4-[[(2R)-1-[(1-benzylpiperidin-4-yl)amino]-3-(cyclohexylmethylsulfanyl)-1-oxopropan-2-yl]carbamoyl]-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C31H48N4O4S2/c1-31(2,3)39-30(38)35-22-41-21-27(35)29(37)33-26(20-40-19-24-12-8-5-9-13-24)28(36)32-25-14-16-34(17-15-25)18-23-10-6-4-7-11-23/h4,6-7,10-11,24-27H,5,8-9,12-22H2,1-3H3,(H,32,36)(H,33,37)/t26-,27-/m0/s1 |
InChI Key |
KCVLHOGZZRHCEW-SVBPBHIXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)N[C@@H](CSCC2CCCCC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)NC(CSCC2CCCCC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
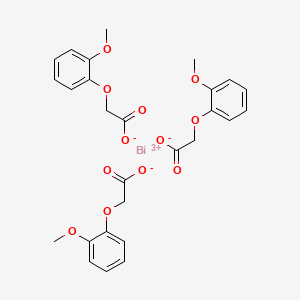
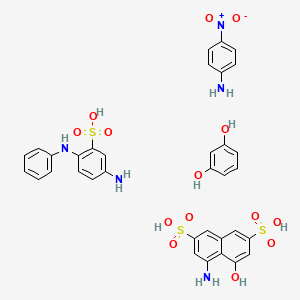
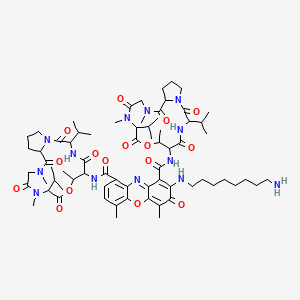


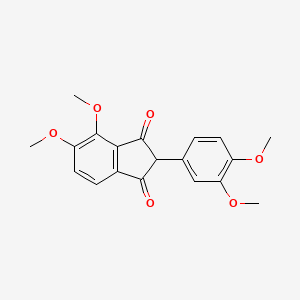
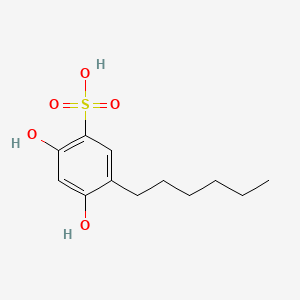
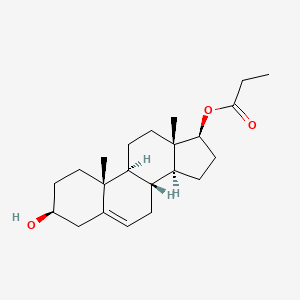
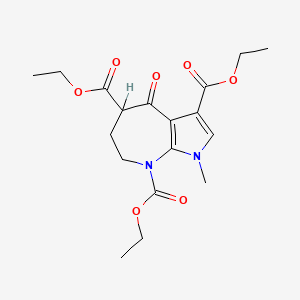
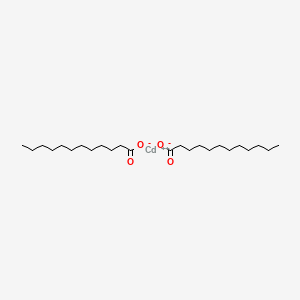

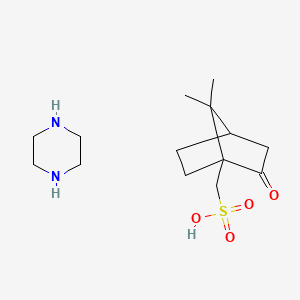
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
